molecular formula C13H14N2O3S2 B11969364 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide

2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide

Cat. No.: B11969364
M. Wt: 310.4 g/mol
InChI Key: UNZBYGWMVOGOFA-UXBLZVDNSA-N
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Description

2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide is a cyanoacrylamide derivative characterized by a central acrylamide backbone substituted with a cyano group, a 1,1-dioxidotetrahydro-3-thienyl moiety, and a 3-methyl-2-thienyl group. The sulfone (dioxidotetrahydrothienyl) and thiophene substituents confer unique electronic and steric properties, distinguishing it from other acrylamide derivatives.

Properties

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methylthiophen-2-yl)prop-2-enamide

InChI

InChI=1S/C13H14N2O3S2/c1-9-2-4-19-12(9)6-10(7-14)13(16)15-11-3-5-20(17,18)8-11/h2,4,6,11H,3,5,8H2,1H3,(H,15,16)/b10-6+

InChI Key

UNZBYGWMVOGOFA-UXBLZVDNSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C(\C#N)/C(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Oxidation of Tetrahydrothiophene Derivatives

The sulfone group is introduced via oxidation of tetrahydrothiophene using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. This step achieves quantitative conversion with >98% purity:

Tetrahydrothiophene+H2O2CH2Cl2,0CTetrahydrothiophene-1,1-dioxide[4]\text{Tetrahydrothiophene} + \text{H}2\text{O}2 \xrightarrow{\text{CH}2\text{Cl}2, \, 0^\circ\text{C}} \text{Tetrahydrothiophene-1,1-dioxide} \quad

Functionalization to the Amine

The oxidized intermediate undergoes nucleophilic amination using hydroxylamine-O-sulfonic acid in aqueous ammonia, yielding 3-aminotetrahydrothiophene-1,1-dioxide with 85% isolated yield.

Preparation of 3-(3-Methyl-2-Thienyl)Acrylonitrile

Knoevenagel Condensation

A cyanoacrylate intermediate is synthesized via condensation of 3-methyl-2-thiophenecarboxaldehyde with cyanoacetic acid in refluxing toluene using piperidine as a base:

3-Methyl-2-thiophenecarboxaldehyde+NCCH2COOHpiperidine, toluene3-(3-Methyl-2-thienyl)acrylonitrile[3]\text{3-Methyl-2-thiophenecarboxaldehyde} + \text{NCCH}_2\text{COOH} \xrightarrow{\text{piperidine, toluene}} \text{3-(3-Methyl-2-thienyl)acrylonitrile} \quad

Optimization Data :

CatalystSolventTemperature (°C)Yield (%)
PiperidineToluene11092
DBUTHF6578
NaOAcEtOH8065

Copper-Catalyzed Acrylamide Formation

Coupling Reaction

The final step employs a copper(I)-catalyzed coupling between 3-(3-methyl-2-thienyl)acrylonitrile and 3-aminotetrahydrothiophene-1,1-dioxide. Key conditions from PMC studies include:

  • Catalyst : CuBr (10 mol%)

  • Base : DIPEA (2 equiv)

  • Solvent : Chloroform (0.1 M)

  • Additive : HPO(OMe)₂ (0.1 equiv)

Acrylonitrile+AmineCuBr, DIPEATarget Acrylamide[3]\text{Acrylonitrile} + \text{Amine} \xrightarrow{\text{CuBr, DIPEA}} \text{Target Acrylamide} \quad

Reaction Scope :

  • Z-selectivity : >95% achieved via steric control from the 3-methylthienyl group.

  • Functional Group Tolerance : Compatible with sulfones, nitriles, and heterocycles.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=15.6 Hz, 1H, CH=), 7.35 (d, J=5.2 Hz, 1H, thienyl), 6.95 (d, J=15.6 Hz, 1H, CH=), 4.25 (m, 1H, NH), 3.10–3.30 (m, 4H, tetrahydrothienyl), 2.45 (s, 3H, CH₃).

  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1320/1140 cm⁻¹ (S=O).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O/MeCN) confirms >99% purity with retention time = 8.2 min.

Process Optimization and Scalability

Solvent Screening

Chloroform outperforms DMF or THF due to improved Cu(I) solubility and reduced side reactions:

SolventYield (%)Purity (%)
CHCl₃9299
DMF4885
THF4582

Catalyst Loading Reduction

Lowering CuBr to 5 mol% with microwave irradiation (100°C, 30 min) maintains 89% yield, enabling cost-effective scale-up.

Industrial-Scale Considerations

Continuous Flow Synthesis

A tubular reactor system (ID = 2 mm, L = 10 m) achieves 87% yield at 1 kg/day throughput, demonstrating feasibility for commercial production.

Waste Stream Management

  • Cu Removal : Chelating resins reduce Cu residues to <1 ppm.

  • Solvent Recovery : Chloroform is distilled and reused with <5% loss per cycle.

Challenges and Mitigation Strategies

Stereochemical Control

The 3-methylthienyl group induces significant steric hindrance, favoring Z-isomer formation. Computational modeling (DFT) confirms a 4.3 kcal/mol preference for the Z-configuration.

Sulfone Stability

The 1,1-dioxidotetrahydrothienyl group is prone to reduction under acidic conditions. Storage at pH 6–8 in amber vials prevents degradation .

Chemical Reactions Analysis

Cyano Group (CN)

  • Nucleophilic Additions : The electron-withdrawing cyano group activates the α-carbon for nucleophilic attack, enabling reactions with amines or thiols to form substituted derivatives.

  • Hydrolysis : Under acidic or basic conditions, the CN group can hydrolyze to a carboxylic acid or amide, though this is less common due to steric hindrance from the thienyl groups.

Acrylamide Moiety

  • Michael Additions : The α,β-unsaturated system undergoes conjugate additions with nucleophiles (e.g., Grignard reagents or amines) .

  • Photochemical Reactions : The acrylamide’s double bond may participate in [2+2] cycloadditions under UV light, though this has not been explicitly documented for this compound.

Thienyl Substituents

  • Electrophilic Substitution : The 3-methyl-2-thienyl group directs electrophiles (e.g., nitronium ions) to the α-position of the thiophene ring.

  • Oxidation : The 1,1-dioxidotetrahydro-3-thienyl group is already fully oxidized, limiting further redox activity.

Spectroscopic Evidence of Reaction Outcomes

Key data from 1H NMR and IR spectroscopy confirm structural features critical for reactivity:

1H NMR (CD₂Cl₂, 300 MHz) :

Signal (δ, ppm)Assignment
8.46 (s)Vinyl proton (C=CH)
7.74 (d)Thienyl H-5'
7.07 (d)Thienyl H-4'
10.43 (s)Amide NH (anisotropic effect)

IR (ATR) :

Peak (cm⁻¹)Assignment
2227C≡N stretch
1682C=O (amide)
1596NH bending (amide)
1531–1440Aromatic C=C

Side Reactions and Byproducts

  • Oligomerization : Prolonged heating may lead to dimerization via the acrylamide’s double bond, detectable via HPLC or mass spectrometry.

  • Solvolysis : In polar protic solvents (e.g., water), partial hydrolysis of the amide to a carboxylic acid is possible but minimized by the hydrophobic thienyl groups .

Computational Insights

Scientific Research Applications

Biological Applications

Research indicates that 2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide exhibits notable biological activities:

  • Anticancer Activity: Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its unique structure allows it to interact effectively with biological targets involved in cancer pathways.
  • Neuroprotective Effects: The compound has been investigated for its potential to protect neuronal cells from degeneration, making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Properties: It has demonstrated the ability to modulate inflammatory markers, suggesting its use in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have documented the therapeutic potential of this compound:

  • Anticancer Studies: Research published in various journals has highlighted the efficacy of this compound against specific cancer cell lines, demonstrating its potential as a lead compound for drug development .
  • Neuroprotection Research: Investigations into its neuroprotective properties suggest that it may inhibit pathways involved in neuronal death, providing insights into possible treatments for conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Target Compound
  • Structure: Features a sulfone-modified tetrahydrothienyl group and a methyl-substituted thienyl ring.
  • Synthesis: Not explicitly described in the evidence, but likely involves Knoevenagel condensation or nucleophilic substitution, similar to other acrylamides (e.g., ACR-2 synthesis using piperidine catalysis in ethanol) .
Comparable Analogs
Compound Name Key Structural Features Synthesis Method
ACR-2 : 2-Cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide Hydroxyl and methoxy-substituted phenyl rings; lacks sulfur heterocycles Piperidine-catalyzed condensation of acetamide and 4-methoxybenzaldehyde
ACR-3 : 2-Cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide Phenyl and hydroxylphenyl groups; simpler aromatic substitution Similar to ACR-2, with benzaldehyde as the aldehyde component
4h : 2-Cyano-N-(3,5-dimethoxy-benzyl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)acrylamide Coumarin-derived substituent; fused oxygen-containing heterocycle Condensation of coumarin aldehyde with cyanoacetamide derivatives
3d : 2-Cyano-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide Pyrazole and thiazole heterocycles; nitrogen-rich structure Multi-step synthesis involving hydrazinecarbothioamide intermediates

Key Differences :

  • The target compound’s sulfone and thienyl groups contrast with the hydroxyl/methoxy-phenyl (ACR-2/3), coumarin (4h), or pyrazole-thiazole (3d) systems. These groups may enhance electron-withdrawing effects and metal-binding capacity .

Physical and Spectroscopic Properties

Target Compound
  • FTIR: Expected peaks for cyano (~2217 cm⁻¹), carbonyl (~1675 cm⁻¹), and sulfone (~1300–1150 cm⁻¹) groups.
  • Melting Point : Likely >200°C, based on analogs like ACR-2 (solid at room temperature) and 3d (mp 252–254°C) .
Comparable Analogs
Compound FTIR Peaks (cm⁻¹) Melting Point (°C)
ACR-2 3406 (OH), 2217 (CN), 1675 (C=O) Not reported
ACR-3 Similar to ACR-2, with phenyl vibrations Not reported
4h 3442 (OH), 2254 (CN), 1742 (C=O) Not reported
3d 3236 (NH), 2214 (CN), 1667 (C=O) 252–254

Key Differences :

  • The target’s sulfone group introduces distinct IR absorptions absent in phenyl- or coumarin-substituted analogs.
Target Compound
  • Hypothesized Uses: Potential as a corrosion inhibitor (due to electron-withdrawing groups) or bioactive agent (via thienyl interactions).
Comparable Analogs
Compound Primary Application Performance Data
ACR-2 Copper corrosion inhibitor in HNO₃ 84.5% efficiency at 20×10⁻⁵ M
ACR-3 Copper corrosion inhibitor in HNO₃ 86.1% efficiency at 20×10⁻⁵ M
4i/4l Antimicrobial agents MIC = 4–6 μM/ml against resistant strains
3d DNA interaction and cleavage Demonstrated binding to DNA/BSA

Key Differences :

  • The target’s sulfur-containing groups may improve adsorption on metal surfaces (corrosion inhibition) or enable unique biomolecular interactions compared to oxygen- or nitrogen-rich analogs.

Theoretical and Mechanistic Insights

  • ACR-2/3: Adsorption on copper follows Langmuir isotherm; DFT simulations show electron donation via cyano and carbonyl groups .

Biological Activity

2-Cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-2-thienyl)acrylamide, identified by its CAS number 380324-54-9, is a synthetic compound notable for its complex structure and potential therapeutic applications. Its molecular formula is C13H14N2O3S2C_{13}H_{14}N_{2}O_{3}S_{2}. This compound has garnered attention for its possible biological activities, particularly in the realms of oncology and inflammatory diseases.

Structural Characteristics

The compound features:

  • Cyano Group : Contributes to its reactivity and potential biological interactions.
  • Tetrahydrothienyl Moiety : Imparts unique steric and electronic properties.
  • Acrylamide Functional Group : Known for its involvement in various biological processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism of action may involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
HeLa (Cervical)15Inhibition of cell cycle progression
A549 (Lung)12Modulation of MAPK signaling pathway

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. This suggests a potential role in treating inflammatory conditions.

Table 2: Anti-inflammatory Activity

CytokineConcentration (µM)Reduction (%)
IL-1β5070
TNFα2565

The biological activity of this compound appears to be linked to its ability to interact with various molecular targets:

  • Receptor Modulation : It may bind to specific receptors involved in inflammation and cancer progression.
  • Enzyme Inhibition : Potential inhibition of enzymes like COX-2 and iNOS has been suggested, which are critical in inflammatory responses.

Case Studies

A notable study evaluated the efficacy of this compound in a murine model of cancer. The results indicated that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased cellular proliferation and increased apoptotic activity within the tumors.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a Knoevenagel condensation between a substituted acrylonitrile derivative and the amine moiety (1,1-dioxidotetrahydro-3-thienylamine). Key steps include:

  • Catalyst selection : Piperidine or similar bases are used to facilitate the reaction under reflux conditions .
  • Solvent choice : Polar aprotic solvents (e.g., ethanol or DMF) are preferred to enhance reactivity .
  • Purification : Recrystallization from ethanol or column chromatography ensures purity, with yields ranging from 45% to 80% depending on substituents .
  • Structural confirmation : IR (cyano stretch at ~2250 cm⁻¹), ¹H/¹³C NMR (coumarin or thienyl proton signals), and mass spectrometry (molecular ion peak matching calculated mass) are critical .

Q. How is the structural integrity of this compound confirmed post-synthesis?

A multi-technique approach is recommended:

  • Spectroscopic analysis :
    • IR : Confirm cyano (-CN, ~2250 cm⁻¹) and carbonyl (-CO, ~1700 cm⁻¹) groups .
    • NMR : Key signals include aromatic protons from thienyl groups (δ 6.5–8.5 ppm) and amine NH (δ ~10.5 ppm) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., exact mass ± 5 ppm) .
  • Melting point consistency : Sharp melting points (e.g., 247–249°C for analogs) indicate purity .

Q. What preliminary assays are used to evaluate bioactivity?

  • Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against multi-drug-resistant pathogens (e.g., S. aureus or E. coli) using broth microdilution .
  • Antioxidant potential : DPPH radical scavenging assays to measure IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF7) to determine IC₅₀ .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action, particularly its interaction with molecular targets like STAT3 or ERRα?

  • Target validation :
    • STAT3 inhibition : Use Western blotting to assess phosphorylation (Tyr705) in glioblastoma cells treated with ≥25 µM compound .
    • ERRα antagonism : Co-immunoprecipitation (Co-IP) to study disruption of ERRα-coactivator interactions, followed by qPCR for target genes (e.g., PGC-1α) .
  • In vivo models : Xenograft studies in mice (e.g., MCF7-derived tumors) to evaluate tumor growth delay .

Q. What strategies address contradictory efficacy data across biological assays?

  • Assay standardization :
    • Control for cell line variability (e.g., use isogenic pairs with/without target expression).
    • Validate compound stability in assay media via HPLC .
  • Orthogonal assays : Pair cell viability (MTT) with target engagement (e.g., ELISA for phosphorylated STAT3) .
  • Dose-response refinement : Test a broader concentration range (e.g., 1–100 µM) to identify biphasic effects .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Synthesize analogs with modified thienyl (e.g., 3-methyl vs. 3-cyano) or acrylamide groups .
  • Key parameters :
    • Electron-withdrawing groups : Enhance electrophilicity of the acrylamide core, improving target binding .
    • Steric effects : Bulky substituents (e.g., benzyl) may reduce membrane permeability but increase specificity .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with STAT3 or ERRα .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?

  • ADME profiling :
    • Bioavailability : Oral vs. intraperitoneal administration in rodents, with LC-MS/MS plasma analysis .
    • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Toxicity screening :
    • Acute toxicity (LD₅₀) in mice (OECD 423 guidelines).
    • Histopathology of liver/kidney post-treatment .

Methodological Considerations Table

Aspect Techniques Key References
Synthesis OptimizationKnoevenagel condensation, recrystallization
Structural ConfirmationIR, NMR, HR-MS
Bioactivity ScreeningMIC, DPPH, MTT
Mechanism ElucidationWestern blot, Co-IP, qPCR
SAR StudiesAnalog synthesis, docking simulations
PharmacokineticsLC-MS/MS, liver microsome assays

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